

# AR-M 1000390 Hydrochloride: A Technical Guide for Researchers

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An In-depth Examination of the Physicochemical and Pharmacological Properties of a Selective Delta-Opioid Receptor Agonist

#### **Abstract**

AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (DOR).[1][2] This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, pharmacological profile, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

## **Core Properties**

**AR-M 1000390** hydrochloride is recognized for its high affinity and selectivity for the delta-opioid receptor, with significantly lower affinity for the mu- and kappa-opioid receptors.[1][2][3] [4] It is a derivative of SNC 80 and is characterized as a "low-internalizing" agonist, a feature that may contribute to a reduced propensity for inducing acute receptor desensitization and tolerance.[5][6][7][8]

## **Physicochemical Data**



The fundamental physicochemical properties of **AR-M 1000390** hydrochloride are summarized in the table below, providing essential information for its handling, storage, and experimental use.

Property	Value	Reference(s)
Chemical Name	N,N-Diethyl-4-(phenyl-4- piperidinylidenemethyl)- benzamide hydrochloride	[7][9]
Alternative Names	ARM-390	[6][8]
CAS Number	209808-47-9	[3][5][10]
Molecular Formula	C23H29CIN2O	[3][5][6]
Molecular Weight	384.94 g/mol	[3][5][6]
Appearance	White to off-white solid powder	[10][11]
Purity	≥97% (HPLC)	[7]
Solubility	Soluble in DMSO (≥150 mg/mL), Water (38.49 mg/mL)	[3][5][10]
Storage	Store at -20°C, desiccated	[5][7][9]

# **Pharmacological Profile**

**AR-M 1000390** hydrochloride's pharmacological activity is defined by its potent and selective agonism at the delta-opioid receptor. This selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects.

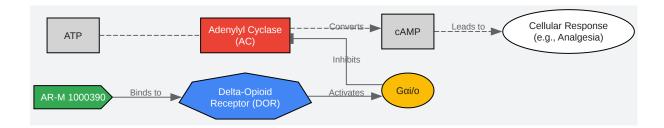


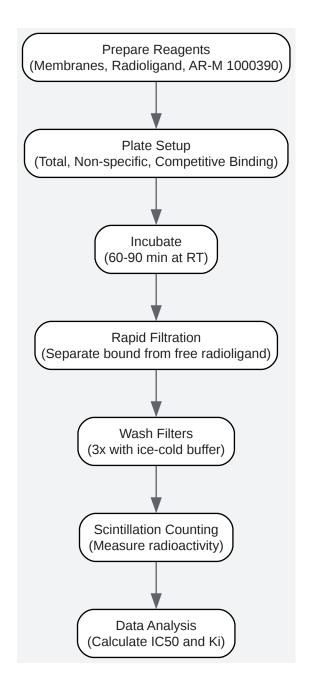
Parameter	Receptor	Value	Cell Line/Assay Condition	Reference(s)
IC50	Delta-Opioid (δ)	0.87 ± 0.23 nM	Radioligand Binding Assay	[1][2][3][4]
IC50	Mu-Opioid (μ)	3800 ± 172 nM (3.8 μM)	Radioligand Binding Assay	[1][2][3][4]
IC50	Карра-Opioid (к)	7470 ± 606 nM (7.47 μM)	Radioligand Binding Assay	[1][2][3][4]
Ki	Delta-Opioid (δ)	106 ± 34 nM	cAMP Accumulation Assay	[1][2][10]
EC50	Delta-Opioid (δ)	111 nM	cAMP Accumulation Assay	[1][2]
EC50	Delta-Opioid (δ)	7.2 ± 0.9 nM	Functional Assay	[4]

# **Mechanism of Action and Signaling Pathway**

As an agonist of the delta-opioid receptor, **AR-M 1000390** hydrochloride initiates a cascade of intracellular signaling events. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (G<sub>i</sub>/G<sub>0</sub>).[12] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[13]







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